N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Overview
Description
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C17H26BrNO7 and its molecular weight is 436.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is 435.08926 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
Compounds containing bromophenol derivatives, such as the bromo group in the structure of interest, are frequently utilized in organic synthesis. For instance, bromophenols from the marine red alga Rhodomela confervoides have been investigated for their potential antibacterial properties and could serve as a basis for developing new antimicrobial agents (Xu et al., 2003). Similarly, the presence of methoxy and ethoxy groups suggests utility in modifying the solubility and reactivity of compounds, enhancing their potential use in medicinal chemistry and materials science.
Material Science Applications
The ethoxy and methoxy groups, part of the compound's structure, contribute to the solubility and thermal stability of materials. For example, the effects of o-methoxy groups on the properties and thermal stability of renewable high-temperature cyanate ester resins have been studied, showing that methoxy groups can significantly influence the physical properties and thermal behavior of polymers and resins (Harvey et al., 2015). This suggests potential applications of N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate in the development of new materials with specific thermal and physical properties.
Biomedical Research Applications
While direct applications in biomedical research were not identified in the search, the structural features suggest potential utility in drug design and pharmacological studies. For instance, compounds with ethoxy and methoxy groups are often explored for their potential biological activities, including antibacterial and antiviral effects, as seen in the synthesis and study of ethyl-2-(p-ethoxyphenyl) propenoate for its role as an intermediate in synthesizing less toxic pesticides (Weng Jianquan, 2007).
Properties
IUPAC Name |
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO3.C2H2O4/c1-13-12-14(16)4-5-15(13)20-11-10-19-9-7-17-6-3-8-18-2;3-1(4)2(5)6/h4-5,12,17H,3,6-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDAJGDNGWISDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCOCCNCCCOC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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